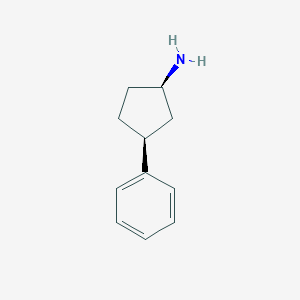

(1R,3S)-3-phenylcyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,3S)-3-phenylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-phenylcyclopentan-1-amine typically involves asymmetric cycloaddition reactions. One common method involves the use of a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene to build the two chiral centers of the target product . The reaction conditions are generally mild, and the process is known for its high atom economy and low production costs.

Industrial Production Methods

For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-phenylcyclopentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,3S)-3-phenylcyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The primary target of (1R,3S)-3-phenylcyclopentan-1-amine is the enzyme ornithine aminotransferase (OAT). The compound interacts with OAT through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

(1R,3S)-3-aminocyclopentan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a phenyl group.

(1R,3S)-3-aminocyclopentanecarboxylic acid: Another similar compound with a carboxylic acid group instead of a phenyl group.

Uniqueness

(1R,3S)-3-phenylcyclopentan-1-amine is unique due to its specific chiral centers and the presence of a phenyl group, which can influence its interactions with biological targets and its overall chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

(1R,3S)-3-Phenylcyclopentan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant case studies and research findings.

The synthesis of this compound typically involves several key steps:

- Cyclopentane Ring Formation : Initiated from a linear precursor through cyclization.

- Phenyl Group Introduction : Achieved via Friedel-Crafts alkylation using benzene and a cyclopentane derivative in the presence of a Lewis acid catalyst.

- Amine Group Introduction : Accomplished through reductive amination with an aldehyde or ketone in the presence of a reducing agent.

- Formation of Hydrochloride Salt : The free amine is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may act as a ligand in receptor binding studies, modulating various biological pathways that influence cellular responses.

Potential Molecular Targets:

- Neurotransmitter receptors

- Enzymatic pathways involved in metabolic processes

Biological Activity Studies

Research indicates that this compound may exhibit various pharmacological effects:

- Neuropharmacology : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Therapeutic Applications : Investigated as a precursor for drug development due to its unique structure and biological properties .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Receptor Binding : A study demonstrated that this compound can effectively bind to specific receptors involved in neurotransmission, suggesting its role as a modulator in neurochemical pathways .

- Pharmacokinetics and Dynamics : Research focused on the compound's pharmacokinetics indicated favorable absorption and distribution characteristics, making it a candidate for further pharmacological exploration.

- Comparative Studies : Comparative analyses with similar compounds (e.g., (1R,3S)-3-amino cyclopentanol) revealed distinct differences in receptor affinity and biological activity, highlighting the unique properties conferred by its phenyl group .

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

| Application Area | Description |

|---|---|

| Drug Development | Serves as an intermediate in synthesizing novel pharmaceuticals. |

| Neuropharmacological Research | Investigated for potential use in treating neurological conditions. |

| Chemical Synthesis | Functions as a chiral building block for complex organic molecules. |

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R,3S)-3-phenylcyclopentan-1-amine |

InChI |

InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1 |

InChI Key |

ZNMXRCDHEJJIIK-WDEREUQCSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H]1C2=CC=CC=C2)N |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.